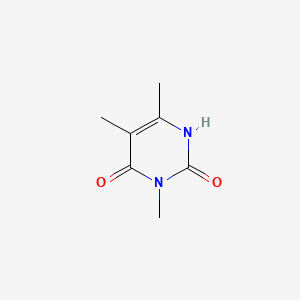
Uracil, 3,5,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 3,5,6-trimethyl- is a derivative of uracil, a naturally occurring pyrimidine base found in RNA. This compound is characterized by the addition of three methyl groups at the 3rd, 5th, and 6th positions of the uracil ring. The presence of these methyl groups significantly alters the chemical and physical properties of the molecule, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-trimethyluracil typically involves the alkylation of uracil. One common method is the reaction of uracil with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of 3,5,6-trimethyluracil follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 3,5,6-Trimethyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trimethyluracil ketones, while reduction can produce trimethyluracil alcohols.
科学的研究の応用
3,5,6-Trimethyluracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of pyrimidine derivatives.
Biology: The compound is used in studies related to nucleic acid chemistry and the role of modified nucleobases in genetic regulation.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,5,6-trimethyluracil involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be incorporated into nucleic acids, potentially altering their structure and function. This can affect processes such as DNA replication and transcription. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
- 1-Methyluracil
- 5-Methyluracil (Thymine)
- 6-Methyluracil
- 1,3-Dimethyluracil
These compounds highlight the diversity of uracil derivatives and their varying roles in scientific research and applications.
特性
CAS番号 |
31408-09-0 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
3,5,6-trimethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)8-7(11)9(3)6(4)10/h1-3H3,(H,8,11) |
InChIキー |
JXAVGTALFKNUHV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=O)N(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)
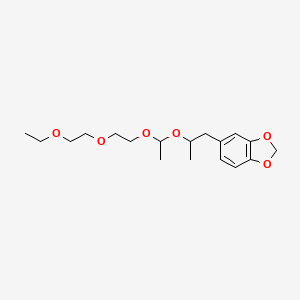
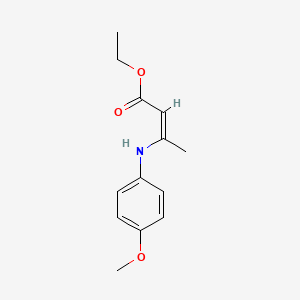

![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)
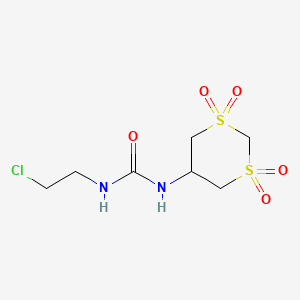
![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)
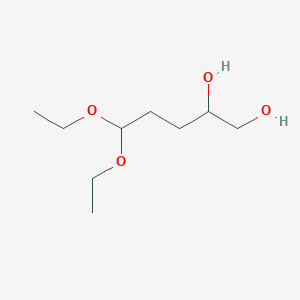


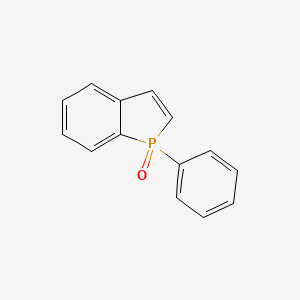

![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)

